molecular formula C6H16Cl2N2Pt B3052766 cis-Dichlorobis(isopropylamine) platinum(II) CAS No. 44983-28-0

cis-Dichlorobis(isopropylamine) platinum(II)

Cat. No.: B3052766
CAS No.: 44983-28-0
M. Wt: 382.2 g/mol
InChI Key: WEUFUOKHTVFLIO-UHFFFAOYSA-L
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Description

cis-Dichlorobis(isopropylamine) platinum(II): is a platinum-based coordination complex with the chemical formula C₆H₁₈Cl₂N₂Pt . This compound is known for its square planar geometry and is used in various chemical and biological applications. It is a derivative of platinum(II) and is characterized by the presence of two chloride ions and two isopropylamine ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Dichlorobis(isopropylamine) platinum(II) typically involves the reaction of cis-dichlorobis(dimethylsulphide)platinum(II) with isopropylamine in an appropriate solvent such as methanol or dichloromethane . The reaction is carried out under controlled conditions to ensure the formation of the desired cis isomer.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as ascorbic acid and cysteine are commonly used.

    Substitution: Ligand exchange reactions often use solvents like methanol, dichloromethane, or water.

Major Products Formed:

    Oxidation: Higher oxidation state platinum complexes.

    Reduction: Reduced platinum species.

    Substitution: New platinum complexes with different ligands.

Mechanism of Action

The mechanism of action of cis-Dichlorobis(isopropylamine) platinum(II) involves its interaction with cellular components. It is hypothesized that the compound exerts its effects by binding to DNA and proteins, leading to the formation of cross-links that inhibit DNA replication and transcription . This mechanism is similar to that of other platinum-based anticancer drugs, which induce apoptosis in cancer cells.

Comparison with Similar Compounds

  • cis-Dichlorobis(dimethyl sulfoxide)platinum(II)
  • cis-Dichlorobis(triphenylphosphine)platinum(II)
  • cis-Dichlorobis(benzonitrile)platinum(II)

Comparison:

cis-Dichlorobis(isopropylamine) platinum(II) is unique due to its specific ligand environment, which influences its reactivity and applications in both biological and chemical contexts.

Properties

CAS No.

44983-28-0

Molecular Formula

C6H16Cl2N2Pt

Molecular Weight

382.2 g/mol

IUPAC Name

dichloroplatinum(2+);propan-2-ylazanide

InChI

InChI=1S/2C3H8N.2ClH.Pt/c2*1-3(2)4;;;/h2*3-4H,1-2H3;2*1H;/q2*-1;;;+4/p-2

InChI Key

WEUFUOKHTVFLIO-UHFFFAOYSA-L

SMILES

CC(C)[NH-].CC(C)[NH-].Cl[Pt+2]Cl

Canonical SMILES

CC(C)[NH-].CC(C)[NH-].Cl[Pt+2]Cl

41637-05-2

Origin of Product

United States

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